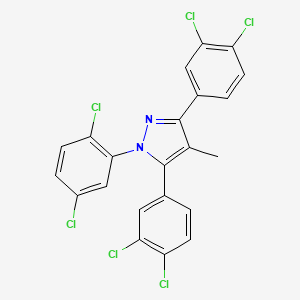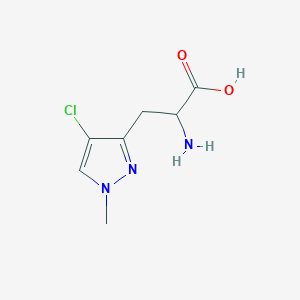![molecular formula C19H24N4O3 B10914499 1-methyl-5-{[4-(3-methylpiperidin-1-yl)benzyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10914499.png)
1-methyl-5-{[4-(3-methylpiperidin-1-yl)benzyl]carbamoyl}-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-5-({[4-(3-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring, a piperidine moiety, and a benzyl group
Preparation Methods
The synthesis of 1-METHYL-5-({[4-(3-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the piperidine and benzyl groups via nucleophilic substitution or coupling reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-METHYL-5-({[4-(3-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the pyrazole ring or other parts of the molecule. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-5-({[4-(3-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-METHYL-5-({[4-(3-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
1-METHYL-5-({[4-(3-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other similar compounds such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar chemical properties and reactivity.
Piperidine derivatives: Compounds containing the piperidine moiety may exhibit similar biological activities.
Benzyl-substituted compounds: These compounds may have comparable chemical reactivity due to the presence of the benzyl group. The uniqueness of 1-METHYL-5-({[4-(3-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its specific combination of these functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24N4O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-methyl-5-[[4-(3-methylpiperidin-1-yl)phenyl]methylcarbamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C19H24N4O3/c1-13-4-3-9-23(12-13)15-7-5-14(6-8-15)10-20-18(24)17-16(19(25)26)11-21-22(17)2/h5-8,11,13H,3-4,9-10,12H2,1-2H3,(H,20,24)(H,25,26) |
InChI Key |
SADLGASPUUHTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)CNC(=O)C3=C(C=NN3C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914416.png)
![4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10914436.png)
![5-(difluoromethyl)-1-(2-methoxyethyl)-7-(naphthalen-1-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10914443.png)

![1-methyl-3-{[4-(3-methylbenzyl)piperazin-1-yl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10914461.png)
![Methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10914466.png)
![N-(2,4-Difluorophenyl)-2,6-dihydro-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridine-7-propanamide](/img/structure/B10914473.png)
![3-{(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoyl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B10914482.png)
![N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B10914489.png)

![1-ethyl-3,6-dimethyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914500.png)
![methyl 3-{[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10914502.png)
![N-(2-acetylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914514.png)

